3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, the quinazolinone core can be formed through cyclization reactions.
Introduction of the 2-Methoxyphenyl Group: This step involves the substitution of the phenyl ring with a methoxy group using electrophilic aromatic substitution.
Attachment of the Thiomorpholin-4-ylcarbonyl Group: The thiomorpholine ring can be introduced through nucleophilic substitution reactions, followed by acylation to attach the carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the thiomorpholin-4-ylcarbonyl group.
7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one: Lacks the 2-methoxyphenyl group.
Uniqueness
The presence of both the 2-methoxyphenyl and thiomorpholin-4-ylcarbonyl groups in 3-(2-methoxyphenyl)-7-(thiomorpholin-4-ylcarbonyl)quinazolin-4(3H)-one may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-(thiomorpholine-4-carbonyl)quinazolin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-26-18-5-3-2-4-17(18)23-13-21-16-12-14(6-7-15(16)20(23)25)19(24)22-8-10-27-11-9-22/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
UINVEDVTKUFJKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.